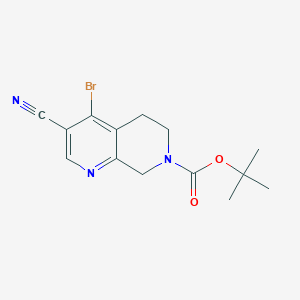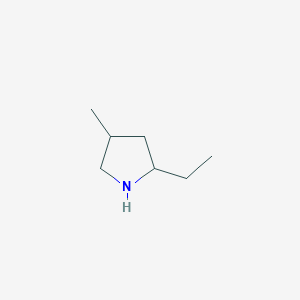
2-Ethyl-4-methylpyrrolidine
Descripción general
Descripción
Synthesis Analysis
Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a total of 23 bond(s). There are 8 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is a versatile scaffold in drug discovery. It’s used to obtain compounds for the treatment of human diseases . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .Physical And Chemical Properties Analysis
2-Ethyl-4-methylpyrrolidine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Neuroprotection and Neuropharmacology
One significant application of related pyrrolidine derivatives is in neuroprotection. For instance, aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a closely related compound, has been identified as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3. It has demonstrated neuroprotective effects against excitotoxic neuronal death, suggesting potential applications in the development of neuroprotective drugs (Battaglia et al., 1998).
Organic Synthesis and Catalysis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from pyrrolidine synthesis processes, catalyze asymmetric Michael additions of ketones to nitroalkenes. This highlights their role as novel organocatalysts in promoting chemoselective reactions, offering a pathway to modulate asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).
Antimicrobial and Antifungal Applications
Another area of application is in the synthesis of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which have shown promising in vitro antifungal activities. This suggests potential for developing new antifungal agents or fungicides (Cvetković et al., 2019).
Analytical Chemistry
In analytical chemistry, the development of an HPLC method with pre-column derivatization for the determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine showcases its application in ensuring the quality and purity of chemical compounds, critical in pharmaceutical research and development (Wang et al., 2015).
Material Science and Photocatalysis
Lastly, the scalable production of high-quality MoS2 nanosheets for photocatalytic water treatment underlines the role of pyrrolidine derivatives in material science, particularly in environmental remediation technologies. This application is crucial for developing sustainable and efficient photocatalytic materials for water pollution control (Sahoo et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethyl-4-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAPHBUGZJARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



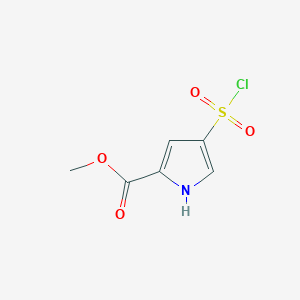

![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)
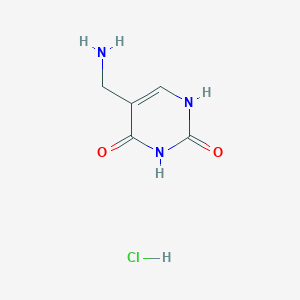
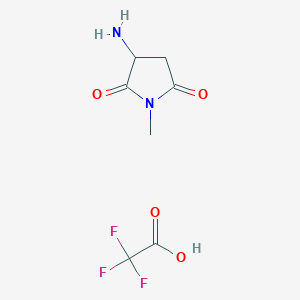
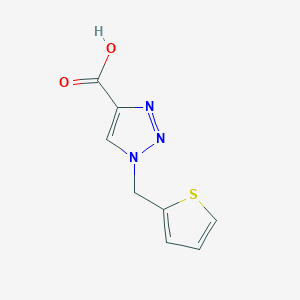
![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
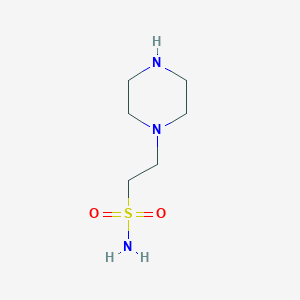
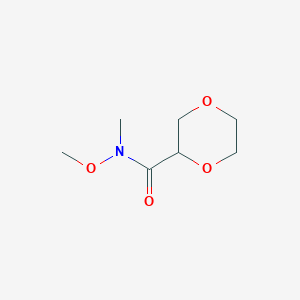
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)

